molecular formula C10H12ClNO2 B577452 tert-Butyl 6-chloropicolinate CAS No. 1280786-59-5

tert-Butyl 6-chloropicolinate

Cat. No.: B577452
CAS No.: 1280786-59-5
M. Wt: 213.661
InChI Key: DVPHJLOQDYBPAW-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloropicolinate, also known as tert-butyl 6-chloro-2-pyridinecarboxylate, is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is characterized by the presence of a tert-butyl ester group attached to the 6-chloropicolinate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 6-chloropicolinate can be synthesized through the esterification of 6-chloropicolinic acid with tert-butyl alcohol in the presence of a suitable catalyst. One common method involves the use of dioxane as a solvent and sodium hydride as a base. The reaction mixture is heated using a microwave at 80°C for one hour .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-chloropicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 6-position can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 6-chloropicolinic acid and tert-butyl alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine yields an amide derivative.

    Hydrolysis: The major products are 6-chloropicolinic acid and tert-butyl alcohol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-chloropicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloropicolinate involves its reactivity as an ester and the presence of the chlorine atom in the 6-position. The ester group can undergo hydrolysis, releasing 6-chloropicolinic acid, which can interact with various molecular targets. The chlorine atom can participate in substitution reactions, leading to the formation of new derivatives with different biological activities. The specific molecular targets and pathways involved depend on the context of its use in research and applications .

Comparison with Similar Compounds

tert-Butyl 6-chloropicolinate can be compared with other similar compounds, such as:

Uniqueness: The presence of both the tert-butyl ester group and the chlorine atom in the 6-position makes this compound unique in its reactivity and applications

Biological Activity

Tert-Butyl 6-chloropicolinate is a chemical compound derived from picolinic acid, characterized by the presence of a tert-butyl group and a chlorine atom at the 6-position of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₂ClNO₂
  • Molecular Weight : 213.66 g/mol
  • CAS Number : 1280786-59-5
  • Storage Conditions : Inert atmosphere, 2-8°C

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the chlorine atom enhances its reactivity and potential for forming interactions with proteins and enzymes involved in metabolic pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, affecting signaling pathways related to cell growth and apoptosis.
  • Metal Ion Chelation : Like other picolinic acid derivatives, it may interact with metal ions, influencing metal-dependent biochemical processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that chlorinated picolinate derivatives exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory responses, providing therapeutic avenues for inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound and structurally related compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 3-bromo-picolinateBromine at position 3Antimicrobial
Tert-butyl 6-chloro-picolinateChlorine at position 6Anticancer
Methyl 6-bromo-3-chloropicolinateMethyl group instead of tert-butylAntimicrobial
Ethyl 6-bromo-3-chloropicolinateEthyl group instead of tert-butylAnticancer

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of chlorinated picolinates, including this compound. Notable findings include:

  • Study on Anticancer Activity : A study published in MDPI evaluated the cytotoxic effects of chlorinated picolinate derivatives on human cancer cell lines. Results indicated that compounds with halogen substituents exhibited enhanced activity compared to their non-halogenated counterparts .
  • Enzyme Interaction Studies : Research demonstrated that chlorinated derivatives could inhibit specific enzymes involved in tumor progression, suggesting a mechanism by which these compounds exert their anticancer effects .

Properties

IUPAC Name

tert-butyl 6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPHJLOQDYBPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682490
Record name tert-Butyl 6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-59-5
Record name 2-Pyridinecarboxylic acid, 6-chloro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloropyridine-2-carboxylic acid (5.00 g, 31.7 mmol) was dissolved in DCM (150 mL) and oxalyl chloride (5.45 mL, 63.5 mmol) and DMF (1 mL) were added. The reaction mixture was stirred for 3 h, concentrated in vacuo and azeotroped with DCM. The residue was dissolved in THF (150 mL) and potassium tert-butoxide (3.39 mg, 47.6 mmol) was added. The reaction mixture was stirred for 18 h, quenched with water (250 mL) and extracted with DCM (3×150 mL). The combined organic fractions were washed with sat aq NaHCO3 (150 mL), dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography to give the title compound (3.11 g, 46%) as a white solid. LCMS (ES+): 236.1 [MNa]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
3.39 mg
Type
reactant
Reaction Step Three
Yield
46%

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